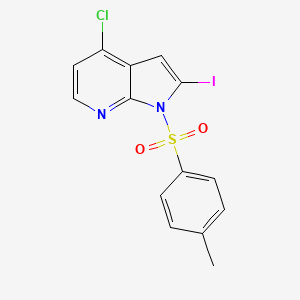

N-甲苯磺酰基-4-氯-2-碘-7-氮杂吲哚

描述

“N-Tosyl-4-chloro-2-iodo-7-azaindole” is a chemical compound with the molecular formula C14H10ClIN2O2S . It has a molecular weight of 432.66400 .

Molecular Structure Analysis

The molecular structure of “N-Tosyl-4-chloro-2-iodo-7-azaindole” consists of a pyridine and a pyrrole ring fused by a C-C bond . The compound also contains an iodine atom, a chlorine atom, and a tosyl group .Physical And Chemical Properties Analysis

“N-Tosyl-4-chloro-2-iodo-7-azaindole” has a density of 1.846g/cm3 and a boiling point of 544.829ºC at 760 mmHg . The compound also has a flash point of 283.303ºC .科学研究应用

2-炔基-7-氮杂吲哚的合成

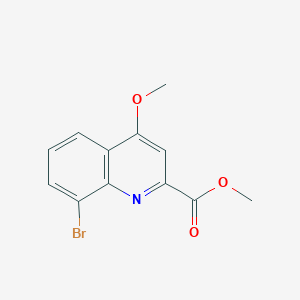

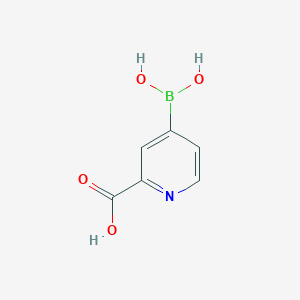

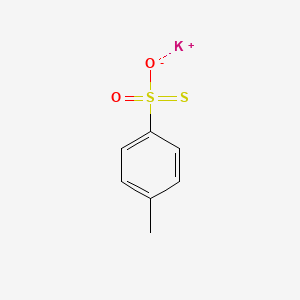

Layek 等人 (2009) 探索了 4-氯-2-碘-7-氮杂吲哚与末端炔烃在水中的反应,使用 Pd/C-PPh3-CuI 催化剂体系。该过程可以高产率选择性地制备 2-炔基-4-氯-7-氮杂吲哚,展示了一种温和有效的 C-C 键形成方法。由此获得的氯代衍生物可以进一步官能化,表明该化合物在促进复杂有机合成中的作用 (Layek 等人,2009)。

金属配合物和发光

Zhao 和 Wang (2010) 的研究表明,7-氮杂吲哚衍生物,包括与 N-甲苯磺酰基-4-氯-2-碘-7-氮杂吲哚相关的衍生物,对有机发光二极管 (OLED) 表现出优异的蓝色发射。这些衍生物与主族元素和过渡金属离子具有丰富的配位化学。它们的金属配合物不仅显示出磷光,而且还对 C-H 和 C-X 键表现出不同寻常的反应性,表明在材料科学和化学键活化探针方面的潜在应用 (Zhao 和 Wang,2010)。

7-氮杂吲哚的微波辅助合成

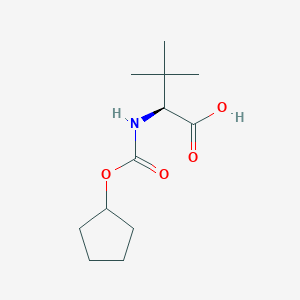

Schirok (2006) 描述了一种使用微波加热的鲁棒且灵活的 7-氮杂吲哚合成方法,以显着加速反应过程。这种合成方法从烟酸衍生物开始,展示了 N-甲苯磺酰基-4-氯-2-碘-7-氮杂吲哚在促进生物相关杂环快速高效生产中的效用,突出了其在药物化学中的重要性 (Schirok,2006)。

区域选择性 C-H 氯化

Qian 等人 (2014) 开发了一种铑催化的 7-氮杂吲哚区域选择性 C-H 氯化方法,使用 1,2-二氯乙烷,以 7-氮杂吲哚作为导向基团。该方法提供了一种有效的邻位氯代氮杂吲哚合成途径,展示了该化合物在通过 C-H 活化向杂环化合物中引入氯官能团方面的效用。该过程具有良好的官能团耐受性和广泛的底物范围,突出了其在复杂分子合成中的适用性 (Qian 等人,2014)。

作用机制

Target of Action

N-Tosyl-4-chloro-2-iodo-7-azaindole, also known as 4-CHLORO-2-IODO-1-TOSYL-1H-PYRROLO[2,3-B]PYRIDINE, is a chemical compound that has gained significant attention in the field of medicinal chemistry. The primary targets of N-Tosyl-4-chloro-2-iodo-7-azaindole are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial for cellular communication and signal transduction .

Mode of Action

The mode of action of N-Tosyl-4-chloro-2-iodo-7-azaindole involves its interaction with protein kinases. The presence of the extra nitrogen atom in the azaindole core of N-Tosyl-4-chloro-2-iodo-7-azaindole increases the possible fits in the ATP active site of the kinases, which requires well-positioned hydrogen bond donor-acceptor systems . This interaction leads to the inhibition of the kinase activity, thereby affecting the phosphorylation process .

Biochemical Pathways

The biochemical pathways affected by N-Tosyl-4-chloro-2-iodo-7-azaindole are those involving protein kinases. By inhibiting the activity of these kinases, N-Tosyl-4-chloro-2-iodo-7-azaindole can disrupt various cellular processes, including cell division, metabolism, and signal transduction . The downstream effects of this disruption can lead to changes in cell behavior, potentially contributing to its therapeutic applications.

Pharmacokinetics

These properties can impact the bioavailability of N-Tosyl-4-chloro-2-iodo-7-azaindole, influencing its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of N-Tosyl-4-chloro-2-iodo-7-azaindole’s action are primarily related to its inhibitory effects on protein kinases. By disrupting kinase activity, N-Tosyl-4-chloro-2-iodo-7-azaindole can affect a wide range of cellular processes, potentially leading to antiproliferative and antioxidant activities .

属性

IUPAC Name |

4-chloro-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-13(16)8-11-12(15)6-7-17-14(11)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZQRJFRYLCREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClIN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625961 | |

| Record name | 4-Chloro-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Tosyl-4-chloro-2-iodo-7-azaindole | |

CAS RN |

348640-26-6 | |

| Record name | 4-Chloro-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

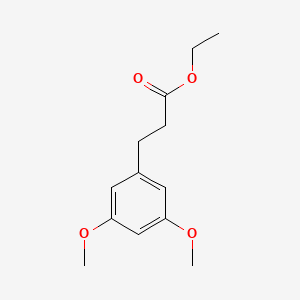

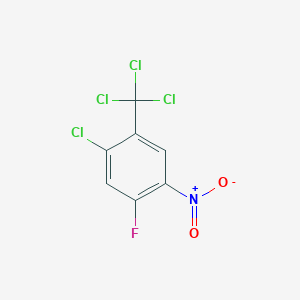

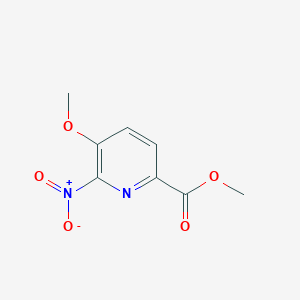

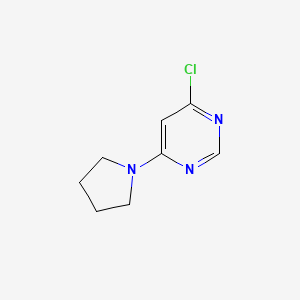

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)

![1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1592599.png)